N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide
説明
N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at the 4-position and a 4-methoxybenzenesulfonamide moiety at the 2-position. The ethoxy and methoxy substituents influence electronic and steric properties, which are critical for interactions with biological targets.
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-3-22-13-5-4-6-14-15(13)17-16(23-14)18-24(19,20)12-9-7-11(21-2)8-10-12/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDFOVHJJWKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction yields the desired benzothiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiazole ring and the sulfonamide group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted benzothiazole derivatives .
科学的研究の応用
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
作用機序
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide with structurally related sulfonamide and benzothiazole derivatives, focusing on substituent effects, synthesis, and biological activity.
Key Observations
Substituent Effects on Activity: Electron-Donating Groups (e.g., Methoxy, Ethoxy): The methoxy group on the sulfonamide benzene in compound 13c enhances anticancer activity compared to the 4-fluoro substituent in 13d. The ethoxy group in the target compound may similarly improve lipophilicity and membrane permeability. For example, in compound 13 , a methylthiophene linker replaces the ethoxy-benzothiazole, suggesting divergent target selectivity.
Synthetic Yields and Physicochemical Properties :
- Piperazine-linked analogs (e.g., 5g ) exhibit high synthetic yields (>90%) but require additional steps for linker incorporation. The target compound’s simpler structure may offer synthetic advantages.
- Melting points for sulfonamide derivatives range widely (e.g., 150–196°C ), influenced by substituent polarity and crystallinity.
Biological Activity Trends: Anticancer Potency: Methoxy-substituted sulfonamides (e.g., 13c ) show nanomolar-range IC₅₀ values, outperforming 5-FU. The target compound’s ethoxy group may further modulate pharmacokinetics.
Table 2: Spectroscopic Comparison of Selected Compounds
生物活性
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide belongs to a class of sulfonamide derivatives that incorporate a benzothiazole moiety. Its molecular formula is , and it has distinct structural features that contribute to its biological properties. The presence of the benzothiazole ring is significant as it is known for various pharmacological activities.
Synthesis
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-ethoxybenzo[d]thiazole in the presence of a base. This method has been optimized to yield high purity and good yields, which are essential for subsequent biological evaluations.
Antiproliferative Effects
Research indicates that derivatives of benzothiazole, including N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide, exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of human cancer cells, including:
- Breast adenocarcinoma
- Lung squamous carcinoma
- Hepatocellular carcinoma
The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human breast adenocarcinoma | 12.5 | |
| Human lung squamous carcinoma | 15.0 | |
| Human hepatocellular carcinoma | 10.0 |
The proposed mechanism of action for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide includes:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes.
- Induction of oxidative stress : Increased levels of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.
- Modulation of signaling pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.
Case Studies
A notable study evaluated the effects of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide on xenograft models in vivo. The results indicated a significant reduction in tumor growth compared to control groups, supporting the compound's potential as an anticancer agent.
Case Study Summary:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) with a 2-aminobenzothiazole derivative (e.g., 4-ethoxybenzo[d]thiazol-2-amine) under basic conditions (e.g., triethylamine in DMF or dichloromethane). Reaction temperatures (60–80°C) and solvent polarity significantly affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | DMF, 70°C, 12h | 65–75 | >95% |
| Purification | Ethanol recrystallization | 60 | 99% |
- References :
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4 of benzothiazole, sulfonamide linkage). 2D techniques (HSQC, HMBC) resolve overlapping signals.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₅N₂O₄S₂).
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Key parameters: R-factor < 5%, space group determination (e.g., monoclinic P2₁/c).
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data between synthetic batches be resolved?
- Methodology :
- For NMR discrepancies: Use heteronuclear 2D NMR (HSQC/HMBC) to assign ambiguous peaks. Compare experimental shifts with density functional theory (DFT)-calculated values.
- For crystallography: Re-refine data with SHELXL, checking for twinning or disorder. Validate hydrogen bonding networks (e.g., sulfonamide N–H⋯O interactions).
Q. What strategies optimize the compound’s solubility and stability for in vitro bioassays?
- Methodology :
- Solubility : Co-solvents (e.g., 5% DMSO in PBS), PEGylation of the ethoxy group, or nanoformulation (liposomes).
- Stability : pH-dependent studies (pH 2–9) via HPLC monitoring. Storage at –20°C in amber vials prevents photodegradation.
- Data :
| Condition | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| PBS (pH 7.4) | 0.12 | 48h |
| 5% DMSO/PBS | 1.8 | >72h |
- References :
Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?
- Methodology :
- Analog Synthesis : Vary substituents (e.g., replace methoxy with halogen, modify ethoxy chain length).
- Bioassays : Minimum inhibitory concentration (MIC) against S. aureus and C. albicans.
- Data Analysis : Correlate logP, polar surface area, and bioactivity using multivariate regression.
- SAR Example :
| Substituent | MIC (S. aureus) (µg/mL) | logP |
|---|---|---|
| 4-OCH₃ | 12.5 | 2.1 |
| 4-Cl | 6.25 | 2.8 |
- References :
Q. What computational methods support mechanistic studies of this compound’s biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina to predict binding to E. coli dihydrofolate reductase (DHFR). Key interactions: sulfonamide with Arg32, benzothiazole with hydrophobic pocket.
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns).
- Case Study : A 2024 study identified π-π stacking between benzothiazole and Tyr308 in DHFR as critical for inhibition .
- References :
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data across studies?
- Methodology :
- Assay Standardization : Use CLSI guidelines for MIC assays; validate cell lines (e.g., ATCC-certified HeLa for cytotoxicity).
- Meta-Analysis : Compare logD values and assay conditions (e.g., serum content in cell media).
- Example : A 2023 study attributed conflicting IC₅₀ values (5 vs. 20 µM) to differences in serum albumin binding .
- References :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
